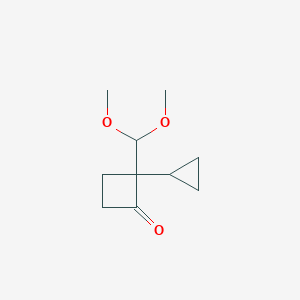
N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide is an organic compound characterized by the presence of two methyl groups and two nonyl groups attached to a propane-1,2-diamine backbone, with an N-oxide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide typically involves the reaction of N1,N~2~-dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide or peracids. The reaction is usually carried out under controlled temperature and pH conditions to ensure the selective formation of the N-oxide functional group.
Industrial Production Methods
In an industrial setting, the production of N1,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide can undergo various chemical reactions, including:
Oxidation: The N-oxide functional group can participate in further oxidation reactions under specific conditions.
Reduction: The compound can be reduced back to its parent amine using reducing agents such as lithium aluminum hydride.
Substitution: The nonyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, under basic or acidic conditions.
Major Products Formed
Oxidation: Further oxidized derivatives.
Reduction: N1,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the formulation of surfactants and detergents due to its amphiphilic nature.
Mécanisme D'action
The mechanism of action of N1,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide involves its interaction with molecular targets such as enzymes and cell membranes. The N-oxide functional group can participate in redox reactions, influencing cellular processes and pathways. The compound’s amphiphilic nature allows it to interact with lipid bilayers, potentially disrupting membrane integrity and function.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Dimethylethylenediamine: A related diamine with two methyl groups attached to the nitrogen atoms.
N,N-Dimethylethylenediamine: Another similar compound with a shorter alkyl chain.
Uniqueness
N~1~,N~2~-Dimethyl-N~1~,N~2~-dinonylpropane-1,2-diamine N-oxide is unique due to its longer nonyl chains and the presence of the N-oxide functional group, which imparts distinct chemical and physical properties. These features make it particularly useful in applications requiring amphiphilic compounds with redox activity.
Propriétés
| 84166-26-7 | |
Formule moléculaire |
C23H50N2O2 |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
1-N,2-N-dimethyl-1-N,2-N-di(nonyl)propane-1,2-diamine oxide |
InChI |
InChI=1S/C23H50N2O2/c1-6-8-10-12-14-16-18-20-24(4,26)22-23(3)25(5,27)21-19-17-15-13-11-9-7-2/h23H,6-22H2,1-5H3 |
Clé InChI |
PBQDHXJFRKIWSW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC[N+](C)(CC(C)[N+](C)(CCCCCCCCC)[O-])[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1,3,5,7-Tetranitro-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B14415325.png)
![2-[(Pyridin-2-yl)amino]cyclohexan-1-one](/img/structure/B14415328.png)

![3-[4-(Sulfanylmethyl)phenyl]propanoic acid](/img/structure/B14415347.png)


